molecular formula C9H10BrNO B14058333 1-(4-Aminophenyl)-3-bromopropan-2-one

1-(4-Aminophenyl)-3-bromopropan-2-one

Cat. No.: B14058333
M. Wt: 228.09 g/mol
InChI Key: GOPLZNRUBPFFPV-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(4-aminophenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Potassium permanganate or nitric acid in aqueous or acidic conditions.

Major Products Formed:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-(4-aminophenyl)-3-hydroxypropan-2-one.

    Oxidation: Formation of 1-(4-nitrophenyl)-3-bromopropan-2-one.

Scientific Research Applications

1-(4-Aminophenyl)-3-bromopropan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-2-bromopropan-2-one: Similar structure but with a different position of the bromine atom.

    1-(4-Aminophenyl)-3-chloropropan-2-one: Chlorine instead of bromine, leading to different reactivity and properties.

    1-(4-Nitrophenyl)-3-bromopropan-2-one: Nitro group instead of amino group, resulting in different chemical and biological activities.

Uniqueness: 1-(4-Aminophenyl)-3-bromopropan-2-one is unique due to the presence of both an amino group and a bromopropanone moiety, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(4-aminophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H10BrNO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6,11H2

InChI Key

GOPLZNRUBPFFPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)N

Origin of Product

United States

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